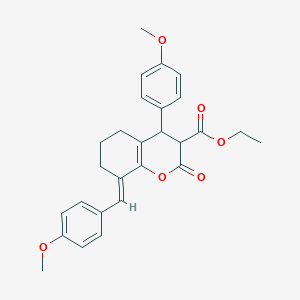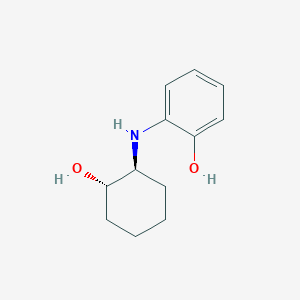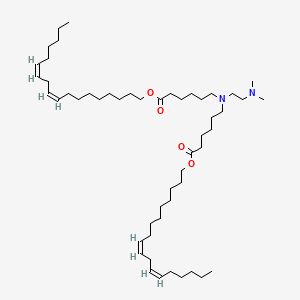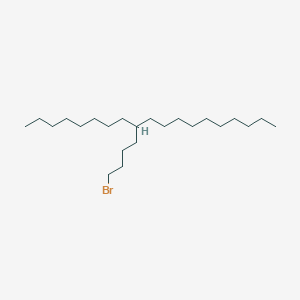
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form the intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Potential therapeutic applications, including anticancer or antimicrobial effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 8-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
Uniqueness
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C27H28O6 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
ethyl (8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-2-oxo-4,5,6,7-tetrahydro-3H-chromene-3-carboxylate |
InChI |
InChI=1S/C27H28O6/c1-4-32-26(28)24-23(18-10-14-21(31-3)15-11-18)22-7-5-6-19(25(22)33-27(24)29)16-17-8-12-20(30-2)13-9-17/h8-16,23-24H,4-7H2,1-3H3/b19-16+ |
InChI-Schlüssel |
RAJMWGGMAKIPQW-KNTRCKAVSA-N |
Isomerische SMILES |
CCOC(=O)C1C(C2=C(/C(=C/C3=CC=C(C=C3)OC)/CCC2)OC1=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCOC(=O)C1C(C2=C(C(=CC3=CC=C(C=C3)OC)CCC2)OC1=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)


![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
